Home > Products > Screening Compounds P103436 > sodium;4-hydroxy-3-phenylbutanoate
sodium;4-hydroxy-3-phenylbutanoate -

sodium;4-hydroxy-3-phenylbutanoate

Catalog Number: EVT-8383488
CAS Number:
Molecular Formula: C10H11NaO3
Molecular Weight: 202.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Sodium 4-hydroxy-3-phenylbutanoate, commonly referred to as sodium phenylbutyrate, is a sodium salt derived from 4-phenylbutyric acid. This compound has garnered attention for its multifaceted roles in medicine, particularly as a treatment for urea cycle disorders and as a histone deacetylase inhibitor. The compound's ability to facilitate the excretion of excess nitrogen and its potential applications in cancer therapy and genetic diseases make it a significant subject of study in pharmacology and biochemistry.

Source

Sodium 4-hydroxy-3-phenylbutanoate is synthesized from 4-phenylbutyric acid, which can be derived through various chemical reactions involving aromatic compounds and butyrolactone. This compound is commercially available and is often used in clinical settings under the brand name Buphenyl.

Classification

Sodium 4-hydroxy-3-phenylbutanoate falls under the classification of aromatic fatty acids. It is recognized as a chemical chaperone due to its ability to assist in protein folding, and it also functions as a histone deacetylase inhibitor, influencing gene expression by modifying chromatin structure.

Synthesis Analysis

Methods

The synthesis of sodium 4-hydroxy-3-phenylbutanoate typically involves the following steps:

  1. Reaction of Benzene with Butyrolactone: The initial step involves reacting benzene with butyrolactone in the presence of a suitable catalyst (e.g., aluminum chloride) at elevated temperatures. This reaction forms intermediates that lead to the production of 4-phenylbutyric acid.
  2. Neutralization: The resulting acid is then neutralized with sodium hydroxide to form the sodium salt, sodium 4-hydroxy-3-phenylbutanoate.

Technical details regarding this synthesis can be found in various patents and chemical literature, which describe specific conditions such as temperature, solvent choice, and catalyst selection necessary for optimal yield .

Molecular Structure Analysis

Structure

The molecular formula for sodium 4-hydroxy-3-phenylbutanoate is C10H11NaO3C_{10}H_{11}NaO_{3}. The structure consists of:

  • A phenyl group attached to a butyric acid backbone.
  • A hydroxyl group at the fourth position on the butyric acid chain.

Data

Key structural data include:

  • Molecular Weight: 202.18 g/mol
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Topological Polar Surface Area: 60.4 Ų
    These properties indicate the compound's potential solubility and reactivity .
Chemical Reactions Analysis

Reactions

Sodium 4-hydroxy-3-phenylbutanoate participates in several important chemical reactions:

  1. Hydrolysis: In aqueous environments, it can hydrolyze to release phenylbutyric acid.
  2. Conjugation with Glutamine: In biological systems, it is metabolized into phenylacetate, which conjugates with glutamine to form phenylacetylglutamine, facilitating nitrogen excretion.
  3. Histone Modification: As a histone deacetylase inhibitor, it alters chromatin structure by preventing deacetylation, thereby influencing gene expression .
Mechanism of Action

Process

The mechanism of action of sodium 4-hydroxy-3-phenylbutanoate involves multiple pathways:

  1. Histone Deacetylase Inhibition: By inhibiting histone deacetylases, it promotes histone acetylation, leading to an open chromatin structure conducive to gene transcription.
  2. Ammonia Scavenging: It acts as an ammonia scavenger by converting excess ammonia into phenylacetate, which is then excreted via urine as phenylacetylglutamine.
  3. Chemical Chaperoning: It stabilizes misfolded proteins such as cystic fibrosis transmembrane conductance regulator (CFTR), allowing proper protein folding and function .
Physical and Chemical Properties Analysis

Physical Properties

Sodium 4-hydroxy-3-phenylbutanoate appears as off-white crystalline solids that are soluble in water. Its physical properties include:

  • Taste: Bitter and salty.
  • Solubility: High solubility in aqueous solutions.

Chemical Properties

The compound demonstrates stability under physiological conditions but may undergo hydrolysis in acidic or basic environments. Its reactivity profile includes interactions typical of carboxylic acids and aromatic compounds .

Applications

Sodium 4-hydroxy-3-phenylbutanoate has several significant applications:

  1. Urea Cycle Disorders Treatment: It provides an alternative pathway for nitrogen excretion in patients with deficiencies in urea cycle enzymes.
  2. Cancer Research: As a histone deacetylase inhibitor, it is being investigated for its potential to enhance the efficacy of chemotherapeutic agents like cisplatin in cancer treatments.
  3. Cystic Fibrosis Therapy: It acts as a chemical chaperone to stabilize misfolded CFTR proteins, improving chloride transport across cell membranes.
  4. Neurological Disorders: Research is ongoing into its use for conditions like Huntington's disease due to its effects on gene expression .
Molecular Mechanisms of Epigenetic Modulation

Histone Deacetylase (HDAC) Inhibition Dynamics

Class-Specific HDAC Isoform Selectivity (I, IIa, IIb)

Sodium 4-hydroxy-3-phenylbutanoate (sodium phenylbutyrate) functions as a broad-spectrum histone deacetylase inhibitor, primarily targeting zinc-dependent HDAC isoforms across Classes I, IIa, and IIb. Its inhibitory activity stems from the phenylbutyrate moiety, which chelates the catalytic zinc ion within the HDAC active site, thereby blocking substrate access. Class I HDACs (HDAC1, HDAC2, HDAC3, HDAC8) localize predominantly to the nucleus and regulate core transcriptional pathways. Class IIa HDACs (HDAC4, HDAC5, HDAC7, HDAC9) shuttle between nucleus and cytoplasm, acting as signal-responsive repressors. Class IIb enzymes (HDAC6, HDAC10) are cytoplasmic and govern non-histone substrates like α-tubulin [2] [7]. Unlike hydroxamate-based inhibitors (e.g., trichostatin A), sodium phenylbutyrate exhibits partial selectivity: it potently inhibits Class I HDACs and Class IIa HDACs but shows limited efficacy against HDAC6, a Class IIb isoform. This is evidenced by its inability to induce α-tubulin acetylation—a specific HDAC6 substrate—while robustly increasing histone H3/H4 acetylation [4] [7].

Table 1: HDAC Isoform Selectivity of Sodium 4-Hydroxy-3-Phenylbutanoate

HDAC ClassIsoformsSubcellular LocalizationInhibition by Sodium PhenylbutyrateKey Substrates
Class IHDAC1, HDAC2, HDAC3, HDAC8NucleusStrong (IC₅₀: 0.1–0.5 mM)Histones H3, H4
Class IIaHDAC4, HDAC5, HDAC7, HDAC9Nucleus/CytoplasmModerate (IC₅₀: 0.5–1 mM)Transcription factors
Class IIbHDAC6, HDAC10CytoplasmWeak (HDAC6 IC₅₀ >2 mM)α-Tubulin, HSP90

Chromatin Remodeling and Transcriptional Activation Pathways

By inhibiting Class I/IIa HDACs, sodium phenylbutyrate induces hyperacetylation of histone tails, neutralizing their positive charge and reducing affinity for DNA. This relaxes chromatin structure, enabling transcription factor access to promoter regions. Key mechanisms include:

  • Core Promoter Accessibility: Acetylated histones H3K9 and H4K16 recruit bromodomain-containing proteins (e.g., BRD4), which assemble transcription complexes at promoters silenced in compacted chromatin [1] [9].
  • Enhancer Activation: HDAC inhibition potentiates enhancer RNA synthesis by acetylating histones at enhancer loci, facilitating long-range promoter-enhancer interactions via chromatin looping proteins like cohesin [1].
  • Non-Histone Targets: Sodium phenylbutyrate acetylates transcription factors (e.g., p53, STAT1), altering their DNA-binding affinity. For example, acetylated p53 exhibits enhanced occupancy at pro-apoptotic gene promoters (e.g., BAX, PUMA) [4] [7].

Consequently, sodium phenylbutyrate reactivates epigenetically silenced tumor suppressor genes (e.g., CDKN1A, TP53) and differentiation-associated loci, shifting cellular phenotypes from proliferative to differentiated states [2] [4].

Gene Expression Reprogramming in Malignant Cells

p21/WAF1 Induction and Cell Cycle Arrest Mechanisms

Sodium phenylbutyrate’s most characterized transcriptional effect is the upregulation of CDKN1A, encoding the cyclin-dependent kinase inhibitor p21/WAF1. This occurs via two interdependent pathways:

  • Epigenetic Derepression: HDAC inhibition hyperacetylates histones at the CDKN1A promoter, displacing repressor complexes (e.g., SIN3A/HDAC) and permitting SP1 transcription factor binding. Chromatin immunoprecipitation studies confirm >5-fold enrichment of acetyl-H3K9 at CDKN1A following sodium phenylbutyrate treatment [1] [4].
  • p53 Activation: Sodium phenylbutyrate acetylates p53 at Lys382, stabilizing it and enhancing its transactivation capacity. p53 then directly binds the CDKN1A promoter, synergizing with SP1 to amplify p21 transcription [4].

Induced p21/WAF1 protein binds cyclin E-CDK2 and cyclin D-CDK4 complexes, imposing G₁/S cell cycle arrest. In A549 lung cancer cells, sodium phenylbutyrate (5 mM) increases p21 protein 8-fold within 24 hours, reducing S-phase cells by 60% [1] [3]. This arrest is reversible upon drug withdrawal, confirming its epigenetic basis rather than cytotoxic origin.

Synergistic Effects with Chemotherapeutic Agents (e.g., Cisplatin)

Sodium phenylbutyrate chemosensitizes cancer cells to platinum-based agents by modulating DNA damage response and apoptotic pathways:

  • DNA Repair Suppression: By downregulating BRCA1, ERCC1, and RAD51 via histone deacetylation, sodium phenylbutyrate impedes nucleotide excision repair and homologous recombination. This increases cisplatin-DNA adduct persistence. In Calu1 NSCLC cells, co-treatment reduces ERCC1 mRNA by 70% versus cisplatin alone [3] [10].
  • Apoptotic Priming: Sodium phenylbutyrate upregulates pro-apoptotic BAX and downregulates anti-apoptotic BCL2 and SURVIVIN. It also acetylates non-histone proteins like Hsp70, impairing its chaperone function and permitting caspase activation [3] [4].
  • Epithelial Phenotype Restoration: In oral cancer models, sodium phenylbutyrate inhibits epithelial-mesenchymal transition (EMT) by de-repressing E-cadherin and suppressing SNAIL. This reduces metastasis and enhances cisplatin uptake [10].

Table 2: Synergistic Interactions Between Sodium Phenylbutyrate and Cisplatin

Cancer ModelSodium Phenylbutyrate DoseCisplatin DoseSynergy Value (R)Key Mechanistic Outcomes
NSCLC (A549)5 mM15 µM2.8↓ IC₅₀ cisplatin 4-fold; ↑ p21 6-fold
NSCLC (Calu1)4 mM10 µM3.2↓ ERCC1 70%; ↑ caspase-3 activity 300%
Oral SCC (Ca9-22)5 µM*0.5 nM10.0*↓ Mitochondrial membrane potential; ↑ ROS

*Note: Sodium 4-hydroxy-3-phenylbutanoate derivatives were used in oral SCC studies [10].

Synergy values (R) >1.6 indicate potentiation, where R = IC₅₀ (cisplatin alone) / IC₅₀ (combination). In NSCLC, sodium phenylbutyrate (4–5 mM) reduces cisplatin IC₅₀ by 3–4 fold, with R values up to 3.2 [3]. Similarly, curcumin analogs of sodium phenylbutyrate enhance cisplatin cytotoxicity 10-fold in oral squamous carcinoma by inducing reactive oxygen species and mitochondrial depolarization [10]. These synergies enable cisplatin dose reduction, potentially mitigating nephrotoxicity and myelosuppression without compromising efficacy.

Properties

Product Name

sodium;4-hydroxy-3-phenylbutanoate

IUPAC Name

sodium;4-hydroxy-3-phenylbutanoate

Molecular Formula

C10H11NaO3

Molecular Weight

202.18 g/mol

InChI

InChI=1S/C10H12O3.Na/c11-7-9(6-10(12)13)8-4-2-1-3-5-8;/h1-5,9,11H,6-7H2,(H,12,13);/q;+1/p-1

InChI Key

IYRHDHMHGKWQGK-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)[O-])CO.[Na+]

Isomeric SMILES

C1=CC=C(C=C1)C(CC(=O)[O-])CO.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.